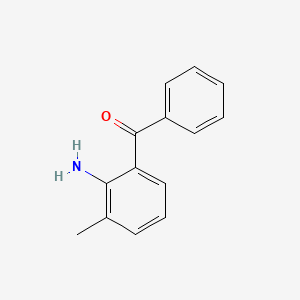

Methanone, (2-amino-3-methylphenyl)phenyl-

描述

Contextual Significance of Aminoaryl Ketones in Organic Chemistry

Aminoaryl ketones, and specifically 2-aminobenzophenones, are a class of organic compounds of paramount importance as synthetic intermediates. nih.govasianpubs.org Their defining structural feature—a ketone linking two aryl rings, with an amino group positioned ortho to the carbonyl on one of the rings—provides a unique combination of reactive sites. This arrangement makes them exceptionally valuable synthons for the construction of a wide array of nitrogen-containing heterocyclic systems. asianpubs.org

These molecules serve as key precursors for pharmacologically significant classes, including quinolines, quinazolines, acridones, and, most notably, benzodiazepines. nih.gov The dual reactivity of the amino and carbonyl groups allows for cyclization reactions that form the core structures of these complex molecules. For instance, 2-amino-5-chlorobenzophenone (B30270) is a well-established starting material for the synthesis of several benzodiazepine (B76468) drugs, such as chlordiazepoxide and lorazepam. wikipedia.org The ability to readily access diverse heterocyclic scaffolds from aminoaryl ketones cements their status as indispensable building blocks in the fields of drug discovery and organic synthesis. nih.gov

Scope and Relevance of Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- in Contemporary Chemical Research

Methanone, (2-amino-3-methylphenyl)phenyl-, also known as 2-benzoyl-6-methylaniline, is a specific example of a substituted 2-aminobenzophenone (B122507). While detailed research focusing exclusively on this compound is limited, its relevance is understood by examining the applications of its structural class. The strategic placement of the amino and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, making it a tailored building block for specific synthetic targets.

The primary role of compounds like (2-amino-3-methylphenyl)phenyl-methanone in contemporary research is as a precursor for creating more complex molecules, particularly heterocyclic and polycyclic aromatic compounds. The general class of 2-aminobenzophenones is widely explored for its potential in developing new therapeutic agents, with studies demonstrating antimitotic, antitumor, and anti-inflammatory properties within this family of molecules. nih.govhoffmanchemicals.com The specific substitution pattern of 2-benzoyl-6-methylaniline makes it a candidate for syntheses where steric control or modified electronic properties are desired to tune the biological activity or material characteristics of the final product.

Below are the key physical and chemical properties of the compound.

| Property | Value | Reference |

| CAS Number | 5054-32-0 | epo.org |

| Molecular Formula | C₁₄H₁₃NO | epo.org |

| Molecular Weight | 211.26 g/mol | epo.org |

| Melting Point | 47-50 °C | epo.org |

| IUPAC Name | (2-amino-3-methylphenyl)(phenyl)methanone | epo.org |

The broader utility of the 2-aminobenzophenone scaffold, for which Methanone, (2-amino-3-methylphenyl)phenyl- is a representative example, is summarized below.

| Application Area | Examples of Synthesized Scaffolds | Research Focus |

| Heterocyclic Synthesis | Benzodiazepines, Quinolines, Acridones, Quinazolines | Development of novel synthetic methodologies and access to complex molecular architectures. nih.govasianpubs.org |

| Medicinal Chemistry | Antimitotic agents, Antitumor agents, Anti-inflammatory compounds, CNS-active drugs | Discovery of new drug candidates by modifying the substitution patterns on the benzophenone (B1666685) core. nih.govhoffmanchemicals.com |

| Materials Science | Precursors for polycyclic aromatic systems | Investigation of novel materials with specific electronic or photophysical properties. |

Historical Overview of Relevant Benzophenone Chemistry in Academic Research

The history of benzophenone chemistry is rooted in the foundational developments of organic synthesis in the 19th and 20th centuries. One of the earliest and most robust methods for synthesizing benzophenones is the Friedel-Crafts acylation, a reaction that involves the acylation of an aromatic ring with a benzoyl chloride in the presence of a Lewis acid catalyst. asianpubs.orghoffmanchemicals.com This method provided a general and reliable route to the core benzophenone structure.

The synthesis of amino-substituted benzophenones presented a greater challenge due to the reactivity of the amino group. Early strategies often involved the protection of an aniline's amino group, for example as a tosylamide, before performing the Friedel-Crafts reaction. Following the acylation, a deprotection step would reveal the desired 2-aminobenzophenone. An alternative historical route begins with anthranilic acid, which could be converted to its acid chloride (with the amino group protected) and subsequently used in a Friedel-Crafts reaction.

Over the decades, synthetic methodology has advanced significantly. Modern approaches to 2-aminobenzophenones include various palladium-catalyzed cross-coupling reactions, such as the addition of arylboronic acids to 2-aminobenzonitriles, which offer milder reaction conditions and broader functional group tolerance compared to the classical methods. nih.gov Other innovative strategies include the transformation of acyl hydrazides and the direct oxidation of readily available 2-arylindoles, demonstrating the continued evolution of synthetic approaches to this important class of compounds. nih.govasianpubs.org

Structure

3D Structure

属性

IUPAC Name |

(2-amino-3-methylphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-9-12(13(10)15)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWIBFRRBJHQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484863 | |

| Record name | Methanone, (2-amino-3-methylphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5054-32-0 | |

| Record name | Methanone, (2-amino-3-methylphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanone, 2 Amino 3 Methylphenyl Phenyl and Its Analogues

Classical and Contemporary Synthetic Routes to the Core Benzophenone (B1666685) Scaffold

The central challenge in synthesizing the target molecule lies in the efficient formation of the diaryl ketone core. This can be approached by forming one of the aryl-carbonyl bonds via acylation or by constructing the aryl-aryl bond through cross-coupling reactions.

The Friedel-Crafts acylation is a foundational and widely used method for preparing aryl ketones. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with a carboxylic acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govkhanacademy.org For the synthesis of the 2-methyl-benzophenone core, the reaction would involve the acylation of toluene (B28343) with benzoyl chloride. chegg.comchegg.com

The choice of Lewis acid is critical; strong acids like aluminum chloride (AlCl₃) are common, but moderately active catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be effective, particularly at higher temperatures. researchgate.net The reaction mechanism proceeds through the formation of a reactive acylium ion, which then attacks the electron-rich aromatic ring of toluene. nih.govkhanacademy.org Due to the ortho-, para-directing nature of the methyl group on toluene, this reaction typically yields a mixture of isomers, ortho-methylbenzophenone and para-methylbenzophenone, which require separation. chegg.comchegg.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Toluene | Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Standard electrophilic aromatic substitution conditions, requires separation of ortho and para isomers. | chegg.com |

| Benzene | Benzoyl Chloride | Ferric Chloride (FeCl₃) | Requires high reaction temperatures for acceptable yields with moderately active catalysts. | researchgate.net |

| p-Xylene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Anhydrous conditions, followed by distillation for purification. | researchgate.net |

Subsequent nitration of the resulting 2-methyl-benzophenone followed by reduction would lead to the desired (2-amino-3-methylphenyl)phenyl-methanone. The classical nature of this approach makes it a robust, albeit sometimes low-yielding due to isomer formation, pathway to the core scaffold. wum.edu.pl

Modern synthetic chemistry offers powerful alternatives to classical methods through transition-metal-catalyzed cross-coupling reactions. These techniques provide highly efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

One prominent method is the Suzuki-Miyaura coupling, which can be used to construct the benzophenone scaffold by reacting an acyl chloride with a boronic acid under palladium catalysis. mdpi.com For instance, the coupling of a 3-methyl-2-aminophenylboronic acid derivative with benzoyl chloride could directly form the target structure. Alternatively, coupling bromobenzophenone with an appropriate organoboron reagent can be employed. nih.gov

Another strategy involves the palladium-catalyzed addition of arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.com This reaction proceeds via desulfination and addition, offering a direct route to o-aminobenzophenones from readily available starting materials. The reaction tolerates a wide range of functional groups, including halogens that can be used for further modifications. mdpi.com The Buchwald-Hartwig amination is another key cross-coupling reaction, often used to introduce the amino group onto a pre-formed benzophenone scaffold. nih.govijcrt.org

Table 2: Examples of Cross-Coupling Reactions for Benzophenone Synthesis

| Reaction Type | Electrophile | Nucleophile/Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Bromobenzoyl Chlorides | Phenylboronic Acids | Pd₂(dba)₃ / K₂CO₃ | Aryl Ketones | mdpi.com |

| Palladium-Catalyzed Addition | 2-Aminobenzonitrile | Sodium Arylsulfinate | Pd(OAc)₂ / bpy | o-Aminobenzophenones | mdpi.com |

| Buchwald-Hartwig Amination | Aryl Halides | Benzophenone Imine (Ammonia Surrogate) | Palladium/Imidazolium Salt Systems | N-Aryl Primary Amines | ijcrt.org |

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses that combine multiple reaction steps in a single vessel have been developed. researchgate.net Such strategies are highly valuable for constructing complex molecules like substituted benzophenones.

For example, a one-pot palladium-catalyzed synthesis of o-aminobenzophenones has been reported, which combines the formation of the ketone and the presence of the amino group in a single procedure. mdpi.com Similarly, multi-component reactions, where three or more starting materials react to form a product that incorporates substantial parts of all initial molecules, represent a powerful one-pot approach. nih.govnih.gov A three-component, one-pot synthesis of 2-aminobenzo[b]thiophenes has been demonstrated, showcasing the potential for complex heterocycle formation in a single step. nih.gov While not directly yielding the target molecule, these methodologies highlight the potential for developing a streamlined, one-pot synthesis for (2-amino-3-methylphenyl)phenyl-methanone by combining, for instance, a Friedel-Crafts acylation and a subsequent amination or reduction step.

Functional Group Transformations and Derivatizations on the Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- Scaffold

Once the core benzophenone scaffold is assembled, subsequent reactions are required to introduce and manipulate the necessary functional groups, particularly the amino group at the C2 position.

The introduction of the 2-amino group is a critical transformation. This can be achieved either by starting with a precursor already containing a nitrogen functionality (like a nitro or cyano group) or by direct amination of an appropriately activated benzophenone.

Reductive amination is a versatile method for converting a carbonyl group into an amine. wikipedia.org In the context of synthesizing the target molecule, a more relevant pathway is the reduction of a nitro group to an amine. If 2-methyl-5-nitrobenzophenone (B15312) is synthesized (e.g., via Friedel-Crafts acylation of 1-methyl-4-nitrobenzene), the nitro group can be readily reduced to the corresponding primary amine using various reducing agents.

Direct amination methods, such as the Buchwald-Hartwig amination, can install the amino group onto an aryl halide. nih.govijcrt.org For example, reacting (2-bromo-3-methylphenyl)phenyl-methanone with an ammonia (B1221849) equivalent under palladium catalysis would yield the desired product. Benzophenone imine is often used as a convenient ammonia surrogate in these reactions. ijcrt.org

Reductive amination, more broadly defined as the conversion of a ketone to an amine, involves the initial formation of an imine intermediate, which is then reduced. researchgate.netorgoreview.com This reaction is typically performed in one pot under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial ketone but are reactive towards the intermediate imine/iminium ion. orgoreview.commasterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce both the starting carbonyl and the intermediate imine. | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones; toxic. | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic alternative to NaBH₃CN; stable in acidic conditions and handles easily. | orgoreview.commasterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | Can be used for direct reductive amination with Pt, Pd, or Ni catalysts. | wikipedia.org |

Introduction and Manipulation of Amino Functionality

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in (2-amino-3-methylphenyl)phenyl-methanone is nucleophilic and readily undergoes reactions such as acylation and alkylation. These transformations are fundamental in the synthesis of various derivatives, including many precursors for pharmacologically active compounds like benzodiazepines.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides. For instance, the acylation of 2-amino-5-chlorobenzophenone (B30270) with cyclopropanecarbonyl chloride in the presence of triethylamine (B128534) is a key step in the synthesis of Prazepam. nih.gov Similarly, acetylation of the amino group is a common strategy, often employed for protection or to direct subsequent reactions. asianpubs.org These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct.

Alkylation: The amino group can also be alkylated. One-pot alkylation-cyclization procedures have been developed for 2-aminobenzophenone (B122507) derivatives, highlighting the synthetic utility of this reaction. nih.gov For example, a reaction between a 2-aminobenzophenone, an alkylating agent, and a base can lead to N-alkylated products, which can be important intermediates for more complex molecules. nih.gov

A summary of representative nucleophilic substitution reactions on the amino group of 2-aminobenzophenone analogues is presented below.

Table 1: Nucleophilic Substitution Reactions on the Amino Group of 2-Aminobenzophenone Analogues

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Amino-5-chlorobenzophenone | Cyclopropanecarbonyl chloride, Triethylamine | N-Acylated | nih.gov |

| 2-Hydrazobenzophenone | Diethyl bromomalonate, NaH | N-Alkylated (followed by elimination) | nih.gov |

| 2-Aminobenzophenone derivative | Chloroacetyl chloride | N-Acylated | nih.gov |

Protection and Deprotection Strategies for Amino Groups

Due to the reactivity of the amino group, particularly its susceptibility to oxidation and its interference in reactions targeting other parts of the molecule, protection and deprotection strategies are crucial. nih.gov

Carbamate (B1207046) Protection: A common method for protecting the amino group is the formation of a carbamate. For example, 2-aminobenzophenones can be protected with an isopropyl carbamate group. nih.gov This protection is robust enough to withstand various reaction conditions but can be removed effectively when needed. The deprotection of such carbamates is often achieved under acidic conditions, for instance, by refluxing in hydrochloric acid (HCl), to yield the free aminobenzophenone in high yield. nih.gov

Sulfonamide Protection: Another widely used strategy involves the formation of a sulfonamide, such as a tosyl (p-toluenesulfonyl) derivative. In several syntheses of 2-aminobenzophenones starting from anthranilic acid, the amino group is first protected with p-toluenesulfonyl chloride. asianpubs.orggoogle.com This protecting group is stable to vigorous conditions like Friedel-Crafts acylation. However, its removal requires harsh acidic conditions, such as treatment with concentrated sulfuric acid. asianpubs.org

The table below outlines common protection strategies for the amino group in 2-aminobenzophenone synthesis.

Table 2: Protection and Deprotection of Amino Groups in 2-Aminobenzophenone Synthesis

| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Reference |

| Isopropyl Carbamate | Isopropyl Chloroformate, Base | Refluxing HCl | nih.gov |

| p-Toluenesulfonyl (Tosyl) | p-Toluenesulfonyl chloride, Na2CO3 | Concentrated H2SO4 | asianpubs.orggoogle.com |

| Acetyl | Acetic anhydride or Acetyl chloride | Acidic or Basic Hydrolysis | asianpubs.org |

Reactions of the Ketone Moiety

The ketone functional group in (2-amino-3-methylphenyl)phenyl-methanone is a site for various important chemical transformations, including reduction to an alcohol and condensation with amines to form Schiff bases.

Carbonyl Reduction and Subsequent Oxidations

The benzophenone carbonyl can be selectively reduced to a secondary alcohol (a benzhydrol). This transformation is a key step in the synthesis of several biologically active molecules.

Reduction: Several reagents can accomplish this reduction.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to alcohols. It is particularly useful as it typically does not reduce other functional groups like esters and does not affect the aromatic rings. The reaction is generally performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727).

Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ also effectively reduces the ketone. An example is the reduction of 2-cyclopropylmethylamino-5-chlorobenzophenone to the corresponding benzhydrol in the synthesis of Prazepam. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. Various catalysts, including Raney nickel, Pd/C, and Pt/C, have been shown to effectively hydrogenate benzophenone to benzhydrol in solvents like 2-propanol.

Oxidation: The resulting secondary alcohol, (2-amino-3-methylphenyl)(phenyl)methanol, can be oxidized back to the ketone. This oxidation is often necessary in multi-step syntheses. A common and effective oxidizing agent for this purpose is manganese dioxide (MnO₂), which selectively oxidizes allylic and benzylic alcohols. nih.gov

Table 3: Reagents for Carbonyl Reduction and Subsequent Oxidation

| Transformation | Reagent(s) | Product | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | (2-amino-3-methylphenyl)(phenyl)methanol | General Knowledge |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | 2-cyclopropylmethylamino-5-chlorobenzhydrol | nih.gov |

| Reduction | H₂, Raney Nickel | Benzhydrol | |

| Oxidation | Manganese Dioxide (MnO₂) | 2-cyclopropylmethylamino-5-chlorobenzophenone | nih.gov |

Schiff Base Formation

The ketone carbonyl of (2-amino-3-methylphenyl)phenyl-methanone can react with primary amines via a condensation reaction to form Schiff bases, specifically ketimines. jchemlett.com This reaction typically involves the removal of water, often aided by acid catalysis or azeotropic distillation. The resulting C=N (azomethine) bond is a key feature in many ligands used in coordination chemistry and in various biologically active compounds. iosrjournals.orgnih.govresearchgate.net

For example, benzophenone can be condensed with 2-aminophenol (B121084) to yield a Schiff base ligand. jchemlett.com The reaction of 2-aminobenzophenones with compounds containing an active methylene (B1212753) group, such as heteroaromatic ketones, can lead to complex cyclization products like quinolines via an initial condensation/Schiff base formation (Friedländer annulation). worldwidejournals.com

Modifications on the Aromatic Rings

The two phenyl rings of the molecule can undergo substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic/Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The aromatic rings of (2-amino-3-methylphenyl)phenyl-methanone are susceptible to electrophilic attack. The regioselectivity is governed by the directing effects of the substituents on each ring.

On the 2-amino-3-methylphenyl ring: This ring is highly activated towards EAS due to the presence of the strongly activating ortho-, para-directing amino (-NH₂) group and the weakly activating ortho-, para-directing methyl (-CH₃) group. The benzoyl group is deactivating and meta-directing. The combined effect of the -NH₂ and -CH₃ groups strongly directs incoming electrophiles to the positions ortho and para to the amino group (positions 4 and 6). Position 5 is sterically less hindered and electronically favored. An example is the para-directed electrophilic bromination of a 2-aminobenzophenone derivative using N-bromosuccinimide (NBS) to install a bromine atom at the position para to the amino group. nih.gov

On the unsubstituted phenyl ring: This ring is deactivated by the attached carbonyl group, which is a meta-director. Therefore, electrophilic substitution on this ring will be slower than on the activated ring and will occur at the meta-positions (positions 3' and 5').

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is generally not feasible on the (2-amino-3-methylphenyl)phenyl-methanone scaffold under typical conditions. SₙAr reactions require the aromatic ring to be electron-poor, which is achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). The subject molecule contains electron-donating amino and methyl groups and lacks a suitable leaving group on an activated ring, making it a poor substrate for nucleophilic aromatic substitution.

Introduction of Arylethynyl Substituents via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by a dual system of palladium and copper complexes and is instrumental in the synthesis of complex molecules. numberanalytics.compearson.com

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. numberanalytics.com The primary cycle involves the palladium catalyst, which undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) species. numberanalytics.comnrochemistry.com In a parallel cycle, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II) complex. nrochemistry.com The final step is the reductive elimination from the resulting palladium(II) alkynyl species, which forms the desired C-C coupled product and regenerates the active Pd(0) catalyst. numberanalytics.com

Table 1: Key Steps in the Sonogashira Coupling Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. numberanalytics.comnrochemistry.com |

| Copper Acetylide Formation | The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.org |

| Transmetalation | The copper acetylide transfers the alkynyl group to the Pd(II) intermediate. nrochemistry.com |

| Reductive Elimination | The disubstituted palladium intermediate eliminates the final product, regenerating the Pd(0) catalyst. numberanalytics.com |

This methodology has been successfully applied to synthesize aryl-substituted acetylenic analogues of various organic molecules. mdpi.com For instance, new camphor (B46023) and carvone (B1668592) analogues bearing a phenyl-substituted acetylene (B1199291) bond have been synthesized using a palladium-copper catalyst system. mdpi.com The reaction typically proceeds under mild conditions, often at room temperature, in the presence of a base such as an amine. organic-chemistry.orgnrochemistry.com A variety of solvents can be used, with the base itself sometimes serving as the solvent. nrochemistry.com The reactivity of the halide component generally follows the order I > OTf > Br > Cl. nrochemistry.com

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential side reactions associated with the copper co-catalyst. wikipedia.org

Synthesis of Structurally Related Aminoaryl Ketone and Methanone Analogs

The core structure of (2-amino-3-methylphenyl)phenyl-methanone serves as a scaffold for the synthesis of a variety of structurally related heterocyclic compounds. These synthetic transformations often target the amino and ketone functionalities to build new ring systems.

Thiophene-Containing Methanones via Gewald Reaction

The Gewald reaction is a versatile and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgscispace.comresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction is known for its operational simplicity and the availability of starting materials. researchgate.net

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate. wikipedia.orgmdpi.com The subsequent addition of sulfur is followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Table 2: General Reactants in the Gewald Reaction

| Reactant Type | Example | Role in Reaction |

|---|---|---|

| Carbonyl Compound | Ketone or Aldehyde | Provides the C3 and C4 carbons of the thiophene (B33073) ring. |

| α-Cyanoester | Ethyl cyanoacetate | Provides the C5 and the 2-amino group of the thiophene ring. |

| Elemental Sulfur | S₈ | Source of the sulfur atom for the thiophene ring. |

| Base | Morpholine, Piperidine, or Triethylamine | Catalyzes the initial condensation and subsequent steps. umich.edu |

Variations of the Gewald reaction have been developed to accommodate different substrates and to improve reaction efficiency. mdpi.com For instance, microwave irradiation has been shown to reduce reaction times and improve yields. wikipedia.org The reaction can also be performed under solvent-free conditions, sometimes utilizing ball milling, which can be a more environmentally friendly approach. mdpi.com This method has been used to synthesize a wide array of thiophene derivatives, including those with potential applications as kinase inhibitors. mdpi.com

Pyrazole-Based Aminoaryl Ketones

Pyrazole (B372694) derivatives can be synthesized from precursors related to aminoaryl ketones, often through the reaction of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov A common route to pyrazoles involves the cyclization of 1,3-diketones with hydrazines. dergipark.org.tr

One approach to obtaining the necessary β-dicarbonyl precursor is through the reaction of ketones with reagents like ethyl chloroformate or dimethyl carbonate in the presence of a strong base. nih.gov These β-keto esters can then be reacted with hydrazine or substituted hydrazines to form the pyrazole ring. nih.gov The reaction of β-enamino keto esters with hydrazines also provides a pathway to pyrazole derivatives, often with good control over regioselectivity. clockss.org

The synthesis of pyrazoles can be highly regioselective, depending on the reaction conditions and the substitution pattern of the starting materials. For example, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of a single regioisomer under specific conditions. dergipark.org.tr

Table 3: Common Precursors for Pyrazole Synthesis

| Precursor | Reactant | Resulting Structure |

|---|---|---|

| β-Keto ester | Hydrazine | Pyrazolone nih.gov |

| 1,3-Diketone | Hydrazine | Substituted pyrazole dergipark.org.tr |

| β-Enamino keto ester | Hydrazine | Pyrazole derivative clockss.org |

Naphthyridine Derivatives

Naphthyridine ring systems, particularly 1,8-naphthyridines, can be synthesized from aminoaryl ketones or related structures through condensation reactions. The Friedländer annulation is a classical and efficient method for constructing quinoline (B57606) and naphthyridine skeletons. researchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a ketone. researchgate.net

The synthesis of 1,8-naphthyridines, for example, can be achieved by reacting 2-aminonicotinaldehyde with a ketone. nih.gov Various catalysts can be employed to promote the Friedländer reaction, including acids, bases, and, more recently, ionic liquids, which can serve as both the catalyst and the solvent. nih.gov The use of choline (B1196258) hydroxide (B78521) in water has been reported as a green and efficient catalytic system for this transformation. nih.gov

The reaction conditions can be optimized to favor the formation of a specific regioisomer when unsymmetrical ketones are used. nih.gov In some cases, the reaction proceeds with high regioselectivity, yielding a single product. nih.gov

Table 4: Examples of Friedländer Synthesis of Naphthyridines

| Amino-Aryl Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid) | 1,8-Naphthyridine nih.gov |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide in water | 2-Methyl-1,8-naphthyridine nih.gov |

Optimization of Reaction Conditions and Process Intensification in Synthesis

The efficiency of the synthesis of Methanone, (2-amino-3-methylphenyl)phenyl- and its analogues can be significantly enhanced through the systematic optimization of reaction conditions. This involves the careful selection of solvents, catalysts, temperature, and reaction time to maximize yield and minimize side products.

For instance, in the synthesis of α-amino diaryl ketones, various halogen sources and other parameters were screened to improve the efficacy of the transformation. researchgate.net It was found that certain reagents were more effective than others in promoting the desired reaction. researchgate.net Similarly, in the oxidative coupling to form dihydrobenzofuran neolignans, the reaction time was optimized from 20 hours down to 4 hours without a significant loss in conversion or selectivity by changing the solvent and oxidant concentration. scielo.br

Process intensification techniques, such as the use of microwave irradiation or mechanochemistry (ball milling), have also been employed to improve synthetic outcomes. Microwave-assisted synthesis has been shown to accelerate the Gewald reaction, leading to higher yields in shorter reaction times. wikipedia.org Solvent-free ball milling, sometimes in tandem with heating, has also been demonstrated as an effective and environmentally benign method for the Gewald reaction, even allowing for the use of catalytic amounts of base under aerobic conditions. mdpi.com These methods not only improve the efficiency of the synthesis but also align with the principles of green chemistry by reducing solvent waste and energy consumption.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2-amino-3-methylphenyl)phenyl-methanone |

| Camphor |

| Carvone |

| Ethyl cyanoacetate |

| 2-aminothiophene |

| Pyrazole |

| Pyrazolone |

| 1,3-Diketone |

| 1,8-Naphthyridine |

| Quinoine |

| 2-Aminonicotinaldehyde |

| α-amino diaryl ketone |

| Dihydrobenzofuran neolignan |

Advanced Spectroscopic and Structural Elucidation of Methanone, 2 Amino 3 Methylphenyl Phenyl and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the compound's constitution and providing insights into its conformation.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the unsubstituted phenyl ring and the substituted aminomethylphenyl ring would typically appear in the downfield region (approximately 6.5-8.0 ppm). The two protons of the primary amine (-NH₂) would likely produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The three protons of the methyl group (-CH₃) would appear as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. mdpi.com The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield shift (typically >190 ppm). The aromatic carbons would resonate in the range of 110-150 ppm. The carbon of the methyl group would be found in the upfield region of the spectrum (around 15-25 ppm). The specific chemical shifts are influenced by the electronic effects of the amino and carbonyl substituents on the aromatic rings. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- Predicted values are based on typical ranges for similar functional groups and benzophenone (B1666685) derivatives.

¹H NMR| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.4 - 7.9 | Multiplet |

| Aminomethylphenyl-H | 6.6 - 7.3 | Multiplet |

| -NH₂ | 4.0 - 5.5 (broad) | Singlet |

¹³C NMR

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | > 195 |

| Aromatic C (unsubstituted ring) | 128 - 138 |

| Aromatic C (substituted ring) | 115 - 150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the ¹H and ¹³C spectra and confirming the molecule's structural connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It would reveal correlations between adjacent protons on both the phenyl and the 2-amino-3-methylphenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique is crucial for assigning the signals of protonated carbons, for instance, linking the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. u-tokyo.ac.jp This provides information about the molecule's conformation. For instance, NOESY could show correlations between the protons of the phenyl ring and those of the 2-amino-3-methylphenyl ring, indicating their spatial proximity and preferred orientation relative to each other.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The FT-IR spectrum of Methanone, (2-amino-3-methylphenyl)phenyl- would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The most intense and characteristic band would be the C=O stretching of the diaryl ketone, typically found in the 1630-1660 cm⁻¹ range. Other significant bands include the N-H bending vibration around 1600 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

The FT-Raman spectrum provides complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for analyzing the skeletal structure of the molecule.

Table 2: Predicted Vibrational Band Assignments for Methanone, (2-amino-3-methylphenyl)phenyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H stretching | Primary Amine | 3300 - 3500 | FT-IR |

| C-H stretching | Aromatic | 3000 - 3100 | FT-IR, FT-Raman |

| C-H stretching | Methyl | 2850 - 2980 | FT-IR, FT-Raman |

| C=O stretching | Ketone | 1630 - 1660 | FT-IR |

| N-H bending | Primary Amine | 1580 - 1650 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of Methanone, (2-amino-3-methylphenyl)phenyl- (C₁₄H₁₃NO) is 211 g/mol . hoffmanchemicals.com

Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺•) at m/z = 211. The subsequent fragmentation is characteristic of benzophenone-type structures. The primary fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. nih.gov This would lead to two main fragment ions:

Loss of the 2-amino-3-methylphenyl radical, resulting in the highly stable benzoyl cation at m/z = 105 .

Loss of the phenyl radical, leading to the 2-amino-3-methylbenzoyl cation at m/z = 134 .

The relative abundance of these fragments provides insight into the stability of the respective cationic and radical species. Further fragmentation of these primary ions can also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of Methanone, (2-amino-3-methylphenyl)phenyl-

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 211 | [C₁₄H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₈H₈NO]⁺ | M⁺• - •C₆H₅ (α-cleavage) |

| 105 | [C₇H₅O]⁺ | M⁺• - •C₇H₈N (α-cleavage) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.govaalto.fi

The analysis would reveal the dihedral angles between the two aromatic rings, which are typically twisted out of plane in benzophenone derivatives to minimize steric hindrance. In the solid state, the molecules are expected to be linked by intermolecular hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These N-H···O interactions would likely play a significant role in organizing the molecules into a stable crystal lattice. researchgate.net

Table 4: Typical Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Orthorhombic, Monoclinic). researchgate.net |

| Space Group | The specific symmetry group of the crystal (e.g., Pccn). researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation around bonds. |

Elucidation of Regiochemistry

X-ray crystallography provides an unambiguous determination of the regiochemistry by pinpointing the exact location of each atom in the molecule's framework. This would definitively confirm the positions of the amino group at C2 and the methyl group at C3 of the substituted phenyl ring, relative to the point of attachment of the carbonyl group. This experimental result validates the structure implied by the compound's nomenclature, which is initially deduced from the synthetic pathway and confirmed by spectroscopic methods like NMR. science.gov

Analysis of Conformational Preferences and Hydrogen Bonding Networks

A critical aspect of the analysis would be the investigation of intramolecular and intermolecular hydrogen bonds. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) and the amine's nitrogen atom can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between one of the amine hydrogens (N-H) and the carbonyl oxygen (O). This interaction would lead to the formation of a pseudo-six-membered ring, significantly stabilizing a specific planar conformation. The existence and strength of this bond would be confirmed by N-H···O bond distances and angles.

Intermolecular Hydrogen Bonding: In the crystal lattice, it is anticipated that intermolecular hydrogen bonds would play a crucial role in the formation of a stable, three-dimensional supramolecular architecture. Molecules could be linked into dimers, chains, or more complex networks through N-H···O or N-H···N interactions. For instance, the amine group of one molecule could donate a hydrogen to the carbonyl oxygen of a neighboring molecule.

A hypothetical data table for hydrogen bonding parameters, derived from a crystal structure, would resemble the following:

Table 1: Hypothetical Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N—H···O | 0.90 | 2.15 | 2.95 | 150 |

| N—H···N | 0.90 | 2.30 | 3.10 | 160 |

D = Donor atom; A = Acceptor atom. Data is illustrative and not based on experimental results.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified.

For Methanone, (2-amino-3-methylphenyl)phenyl- , this analysis would reveal the nature and relative importance of various non-covalent interactions that govern the crystal packing.

dnorm Mapping: Bright red spots on the dnorm surface would indicate close intermolecular contacts, primarily corresponding to the hydrogen bonds discussed previously (N-H···O).

A summary of the contributions from a hypothetical Hirshfeld surface analysis could be presented as follows:

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 20.2 |

| N···H/H···N | 5.1 |

| C···C | 3.0 |

| Other | 1.2 |

Data is illustrative and not based on experimental results.

Mechanistic Investigations of Reactions Involving Methanone, 2 Amino 3 Methylphenyl Phenyl

Reaction Pathway Elucidation for Synthetic Transformations

The elucidation of reaction pathways is a cornerstone of organic synthesis, providing a roadmap for the conversion of reactants to products. Methanone (B1245722), (2-amino-3-methylphenyl)phenyl-, serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably quinazolines. The formation of quinazolines from 2-aminobenzophenones is a well-established transformation that can proceed through several catalytic systems. nih.govorganic-chemistry.org

A common pathway involves the condensation of the 2-aminobenzophenone (B122507) derivative with a suitable nitrogen source, such as an amine or ammonium (B1175870) acetate, often facilitated by a catalyst. nih.govorganic-chemistry.org For instance, the reaction with benzylamines can be catalyzed by molecular iodine, proceeding via a benzylic sp3 C-H bond amination. organic-chemistry.org The proposed mechanism for such transformations generally involves a sequence of condensation and cyclization steps. nih.gov In a transition-metal-free approach, the reaction between a 2-aminobenzophenone and a benzylamine (B48309) can be induced by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leading to the desired quinazoline (B50416) through an oxidative cyclization process. nih.gov

The synthesis of the parent compound, (2-amino-3-methylphenyl)phenyl-methanone, can be envisioned through a Friedel-Crafts acylation reaction. masterorganicchemistry.com However, the presence of the amino group on the aniline (B41778) ring presents a challenge for traditional Lewis acid catalysts like aluminum chloride, as the amino group can form a complex with the catalyst, deactivating it. quora.com This necessitates either protecting the amino group or employing alternative catalytic systems that are tolerant to basic functionalities. researchgate.net

Table 1: Plausible Reaction Pathway for Quinazoline Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation of (2-amino-3-methylphenyl)phenyl-methanone with an amine (e.g., benzylamine). | Imine or enamine intermediate. |

| 2 | Intramolecular cyclization of the intermediate. | Dihydroquinazoline derivative. |

| 3 | Oxidation/Aromatization to the final quinazoline product. | Substituted quinazoline. |

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The course of a chemical reaction is governed by both kinetic and thermodynamic factors. While thermodynamics dictates the relative stability of reactants and products, kinetics determines the rate at which the reaction proceeds.

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpy (ΔH) and an entropy (ΔS) term (ΔG = ΔH - TΔS). Enthalpy relates to the heat change during a reaction, primarily associated with bond breaking and formation. Exothermic reactions (negative ΔH) are enthalpically favored. Entropy is a measure of the disorder or randomness of a system.

In cyclization reactions, such as the formation of a quinazoline ring from an open-chain precursor, there is a decrease in entropy as two molecules combine or a single molecule becomes more ordered. This unfavorable entropy change must be overcome by a sufficiently favorable enthalpy change for the reaction to be spontaneous. The formation of stable aromatic rings, like in quinazolines, provides a strong enthalpic driving force. The balance between enthalpy and entropy can determine whether a reaction is under thermodynamic or kinetic control, which can in turn affect the product distribution. iitg.ac.in

Studies of Intermolecular and Intramolecular Interactions During Reactions

Non-covalent interactions, though weaker than covalent bonds, play a significant role in directing the course of chemical reactions.

In (2-amino-3-methylphenyl)phenyl-methanone, the presence of the amino group and the carbonyl group in ortho positions allows for the formation of an intramolecular hydrogen bond. This interaction can influence the conformation of the molecule, potentially holding the reactive sites in a favorable orientation for subsequent reactions. niscpr.res.inucla.edu The strength of this intramolecular hydrogen bond can be influenced by the solvent environment. niscpr.res.in Studies on related ortho-substituted anilines have shown that intramolecular hydrogen bonding can affect their physicochemical properties and reactivity. researchgate.netnih.gov

Intermolecular interactions are also critical. Hydrogen bonding between the amino group of the reactant and a protic solvent, or between the carbonyl oxygen and a Lewis acid catalyst, can activate the molecule for nucleophilic or electrophilic attack. In the synthesis of quinazolines, the solvent can play a more complex role than simply dissolving the reactants; it can participate in the reaction mechanism through hydrogen bonding or by stabilizing charged intermediates.

Charge Transfer Interactions and Electronic Effects in Reactivity

The distribution of electrons within a molecule is fundamental to its reactivity. In (2-amino-3-methylphenyl)phenyl-methanone, the substituents on the aniline ring have distinct electronic effects.

The amino group (-NH2) is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. This is due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. The methyl group (-CH3) is a weak activating group and is also ortho-, para-directing, primarily through an inductive effect. Conversely, the benzoyl group is a deactivating group and is meta-directing due to the electron-withdrawing nature of the carbonyl group. These competing electronic effects will influence the regioselectivity of further substitutions on the aromatic ring.

In reactions with electron-deficient species, the electron-rich aminophenyl moiety of the molecule can act as an electron donor to form a charge-transfer complex. wikipedia.orgresearchgate.net The formation of such a complex, even transiently, can be a prelude to the main chemical transformation. wikipedia.org This interaction involves the transfer of some electron density from the donor (the aminobenzophenone) to the acceptor, which can alter the electronic structure and reactivity of both components. researchgate.netrsc.org The study of charge-transfer complexes can therefore provide valuable mechanistic insights into reactions involving this and similar molecules. rsc.org

Table 2: Electronic Effects of Substituents on the Aniline Ring

| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism of Effect |

|---|---|---|---|

| -NH2 (Amino) | Activating | Ortho, Para | Resonance (electron-donating) |

| -CH3 (Methyl) | Activating (weak) | Ortho, Para | Inductive (electron-donating) |

| -C(=O)Ph (Benzoyl) | Deactivating | Meta | Resonance and Inductive (electron-withdrawing) |

Computational and Theoretical Chemistry Studies of Methanone, 2 Amino 3 Methylphenyl Phenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common practice to employ DFT for a thorough analysis of molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. For similar aromatic ketones, this is often performed using a functional like B3LYP with a basis set such as 6-311G(d,p). nih.gov The optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the foundation for all subsequent calculations. Electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density.

Vibrational Frequency Prediction and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These theoretical predictions can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For related molecules, good agreement between theoretical and experimental results has been reported. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is indicative of intramolecular charge transfer (ICT). uni-muenchen.de In a molecule like Methanone (B1245722), (2-amino-3-methylphenyl)phenyl-, NBO analysis would be expected to reveal significant interactions involving the lone pair of the amino group and the π-systems of the aromatic rings, as well as the carbonyl group. These interactions are key to understanding the molecule's electronic properties and stability. nih.gov

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netmalayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity and polarizability. nih.gov For similar compounds, the HOMO is often localized on the amino-substituted phenyl ring, while the LUMO may be distributed across the benzoyl moiety.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like Methanone, (2-amino-3-methylphenyl)phenyl-, MD simulations can provide insights into its conformational landscape, revealing the different shapes the molecule can adopt and the energetic barriers between them. Furthermore, if this molecule were to be studied as a potential ligand for a biological target, MD simulations would be invaluable for understanding the dynamics of the ligand-target binding, including the stability of the complex and the key interactions that govern binding affinity. nih.gov

Prediction of Molecular Properties (e.g., First Hyperpolarizability for Non-linear Optics)

Computational methods can also be used to predict various molecular properties. One such property is the first hyperpolarizability (β), which is a measure of a molecule's non-linear optical (NLO) response. nih.gov Molecules with large first hyperpolarizability values are of interest for applications in optoelectronics. nih.gov The calculation of β is often performed using DFT methods. For organic molecules, a large β value is typically associated with significant intramolecular charge transfer, often between electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The presence of the amino group (donor) and the benzoyl moiety (acceptor) in Methanone, (2-amino-3-methylphenyl)phenyl- suggests that it could potentially exhibit NLO properties.

Molecular Modeling for Structure-Activity Relationship (SAR) Rationalization

Computational and theoretical chemistry studies are pivotal in elucidating the structure-activity relationships (SAR) of bioactive molecules. While specific, in-depth molecular modeling research focusing exclusively on Methanone, (2-amino-3-methylphenyl)phenyl-, is not extensively documented in publicly accessible literature, the principles of SAR can be effectively rationalized by examining computational studies conducted on analogous 2-aminobenzophenone (B122507) derivatives. These studies provide a valuable framework for understanding how structural modifications to the (2-amino-3-methylphenyl)phenylmethanone scaffold could influence its biological activity.

Molecular modeling techniques, such as docking simulations and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the interaction of ligands with biological targets at a molecular level. For the aminobenzophenone class of compounds, research has often focused on their potential as inhibitors of various enzymes or as receptor modulators. These computational approaches help to identify key structural features and physicochemical properties that govern the compound's efficacy and selectivity.

Research Findings from Analogous Compounds

Studies on various 2-aminobenzophenone derivatives have revealed critical insights into their SAR. A recurring theme in this research is the significance of the placement and nature of substituents on the aromatic rings. For instance, research into 2-aminobenzophenone derivatives as antimitotic agents has underscored the crucial role of the amino group at the ortho position of one of the phenyl rings. nih.govcapes.gov.brncku.edu.tw This positioning is thought to be integral for establishing key interactions, such as hydrogen bonds, with the target protein. mdpi.com

Molecular docking studies on related heterocyclic compounds have further illustrated how different functional groups can dictate binding affinity and orientation within a target's active site. researchgate.net These computational models often highlight the interplay of hydrophobic, hydrogen bonding, and electrostatic interactions. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, thereby affecting its interaction with specific amino acid residues in the binding pocket. mdpi.com

In the context of (2-amino-3-methylphenyl)phenylmethanone, the presence of the methyl group at the 3-position, adjacent to the amino group, is a key structural feature. Molecular modeling could predict how this methyl group might influence the conformation of the molecule and its ability to fit into a binding site. It could introduce steric hindrance that affects the ideal orientation for binding, or it could contribute to hydrophobic interactions that enhance binding affinity, depending on the topology of the target site.

Interactive Data Tables

To illustrate the impact of structural modifications on the activity of compounds analogous to (2-amino-3-methylphenyl)phenylmethanone, the following data tables summarize hypothetical and literature-derived findings.

Table 1: Predicted Influence of Substituents on Receptor Binding Affinity

This interactive table showcases the predicted changes in binding affinity based on substitutions at various positions of the (2-amino-3-methylphenyl)phenylmethanone core structure. The predictions are based on general principles observed in computational studies of similar compounds.

| Position of Substitution | Substituent | Predicted Change in Binding Affinity | Rationale |

| 4-position (amino-phenyl ring) | Methoxy (-OCH3) | Increase | Potential for additional hydrogen bond formation. |

| 4-position (amino-phenyl ring) | Halogen (e.g., -Cl, -F) | Variable | Can increase lipophilicity and form halogen bonds, but may also introduce steric clashes. |

| 4'-position (phenyl ring) | Nitro (-NO2) | Decrease | Strong electron-withdrawing nature may negatively impact key electronic interactions. |

| 4'-position (phenyl ring) | Trifluoromethyl (-CF3) | Increase | Can enhance hydrophobic interactions and improve metabolic stability. |

Table 2: Key Molecular Descriptors for SAR Analysis

This table outlines important molecular descriptors that are typically analyzed in computational SAR studies and their relevance to the biological activity of aminobenzophenone derivatives.

| Descriptor | Definition | Relevance to SAR |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, and solubility. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects cell membrane permeability. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Crucial for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Essential for accepting hydrogen bonds from biological targets. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties, including blood-brain barrier penetration. |

Through the systematic analysis of these and other descriptors for a series of (2-amino-3-methylphenyl)phenylmethanone analogs, a robust SAR model could be developed. Such a model would be invaluable for the rational design of new derivatives with potentially enhanced and more selective biological activities.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Modification of the Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- Scaffold

Systematic modification of the parent structure has been a cornerstone of medicinal chemistry efforts. This involves altering substituents on the two phenyl rings and even replacing the rings themselves to probe the electronic and steric requirements for activity.

The placement and electronic nature of substituents on the phenyl rings of the benzophenone (B1666685) core are critical determinants of biological activity. nih.govresearchgate.net Studies on related benzophenone derivatives have consistently shown that both the position (ortho, meta, para) and the electron-donating or electron-withdrawing character of a substituent can dramatically alter the molecule's interaction with biological targets. nih.govnih.gov

For instance, in the context of designing UV filters, the position of protic substituents like hydroxyl groups is directly related to the absorption band. scribd.com Ortho-substitution often leads to absorption in the UVA spectral region, while para-substitution is associated with absorption in the UVB range. nih.govresearchgate.netscribd.com This is attributed to the electronic transitions within the molecule, primarily the HOMO → LUMO transition, which is influenced by the substituent's ability to donate or withdraw electrons. nih.govresearchgate.net The presence of electron-donating groups, such as amino or hydroxy, can decrease the energy required for electronic transition. ufms.br

In the development of receptor antagonists, a different SAR can emerge. For example, in one series of benzoxazinones, methyl substitution at certain positions significantly increased antagonist potency. nih.gov For dopamine (B1211576) transporter (DAT) ligands, the electronic and steric effects of substituents on a phenylpropyl side chain were found to control affinity. nih.gov Specifically, a substituent in the S configuration with a lone pair of electrons enhanced DAT affinity, whereas steric bulk was generally detrimental. nih.gov

Table 1: Impact of Substituent Properties on Benzophenone-like Scaffolds

| Substituent Property | Position | General Effect on Activity/Property | Reference |

| Protic Group (e.g., -OH) | Ortho | Absorption in UVA spectral region; may decrease transition energy. scribd.com | nih.gov, scribd.com |

| Protic Group (e.g., -OH) | Para | Absorption in UVB spectral region. nih.govscribd.com | nih.gov, scribd.com |

| Disubstitution | Para | Tends to increase oscillator strength (absorption intensity). nih.govresearchgate.net | nih.gov, researchgate.net |

| Electron-donating | Ortho | Decreases the transition force, related to UVA absorption. ufms.br | ufms.br |

| Electron-donating | Para | Increases the transition force, related to UVB absorption. ufms.br | ufms.br |

| Lipophilic Group | Varies | Often required for activity, as seen where a 3-aminophenyl group (less lipophilic) diminished allosteric modulator activity. nih.gov | nih.gov |

For example, in the development of A₁ adenosine (B11128) receptor positive allosteric modulators, the phenyl ring was replaced with various systems. nih.gov While many phenyl-substituted analogues showed good activity, replacement with an N-methyl-pyrazole led to a considerable decrease in efficacy. nih.gov This highlights that while exploration is crucial, not all modifications are beneficial. Another study on Forkhead Box M1 inhibitors involved a thieno[2,3-b]pyridine (B153569) core, demonstrating the utility of complex heterocyclic systems in drug design. nih.gov The rationale for such modifications is often to find bioisosteric replacements that maintain or improve activity while potentially overcoming issues like metabolic instability.

Table 2: Examples of Aromatic/Heteroaromatic Moiety Exploration

| Original Moiety | Replacement Moiety | Scaffold/Target Class | Observed Outcome | Reference |

| Phenyl | N-Methyl-pyrazole | A₁AR Positive Allosteric Modulator | Considerably lower activity compared to phenyl analogues. | nih.gov |

| Phenyl | Thiophen-2-yl | Thieno[2,3-b]pyridine | Part of the core active scaffold for FOXM1 inhibition. | nih.gov |

| Phenyl | 1,5-Naphthyridin-2-amine | PRMT5/MTA Inhibitor | Identified as a viable fragment hit for further optimization. | nih.gov |

| Phenyl | 7-chloro-1-methyl-1H-benzo[d]imidazol-2-amine | PRMT5/MTA Inhibitor | Potent fragment hit that binds in the substrate binding site. | nih.gov |

Elucidation of Pharmacophoric Features and Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the benzophenone scaffold and its analogues, these models are crucial for virtual screening and rational design.

Studies on related inhibitor classes have identified common pharmacophoric features. For instance, in the discovery of PRMT5/MTA inhibitors, a "2-aminopyridinyl-like" motif, comprising a 2-amino group ortho to an aromatic nitrogen, was identified as a key pharmacophore. nih.gov This feature was common across several active fragments and participated in a critical hydrogen bond network with the target protein. nih.gov Similarly, pharmacophore studies on polo-like kinase 1 (plk1) inhibitors revealed that hydrogen bond acceptors, along with aromatic and aliphatic centers, were important for activity. researchgate.net These models provide an abstract but powerful representation of the key interactions, guiding the design of new molecules that fit the required spatial and electronic profile.

Computational Approaches in SAR: QSAR Modeling and Molecular Docking Studies

Computational chemistry plays a vital role in modern drug discovery, offering powerful tools to predict activity and understand molecular interactions, thereby accelerating the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org For inhibitors of various targets, QSAR models have been successfully developed using descriptors related to constitutional, physicochemical, and topological properties. nih.gov For example, a QSAR study on glycine (B1666218) transporter type 1 (GlyT1) inhibitors showed that properties like molecular weight (MW), lipophilicity (LogP), and polar surface area (PSA) significantly impact activity. nih.gov Such models can predict the activity of yet-unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org It provides invaluable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For instance, docking studies on benzophenone derivatives have helped identify key amino acid residues in the binding site responsible for inhibition. researchgate.net In the design of selective PKMYT1 inhibitors, X-ray cocrystallography, a method that provides an experimental view of the docked pose, confirmed that specific interactions with residues Asp251 and Tyr121 were crucial for enhancing potency and selectivity. nih.gov These computational predictions and experimental validations guide the rational modification of the scaffold to improve binding affinity. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Drug-like Molecules

| Descriptor Type | Example Descriptors | Potential Influence on Activity | Reference |

| Constitutional | Molecular Weight (MW) | Size, steric hindrance, transport properties. | nih.gov |

| Physicochemical | LogP (Lipophilicity) | Membrane permeability, solubility, binding to hydrophobic pockets. | nih.gov |

| Topological | Polar Surface Area (PSA) | Hydrogen bonding potential, membrane transport. | nih.gov |

| Geometrical | Molecular Volume | Steric fit within the binding site. | nih.gov |

Fragment-Based Design and Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds. It begins by screening small, low-complexity molecules ("fragments") that typically bind to the target with low affinity. These initial hits are then optimized and grown or linked together to produce a higher-affinity lead compound.

This approach has been successfully applied to scaffolds related to the benzophenone core. In one notable example, a fragment screen against the PRMT5/MTA complex identified several hits, including a 1-methyl-1H-benzo[d]imidazol-2-amine scaffold. nih.gov These initial fragments, while having only micromolar binding affinity, provided crucial starting points and structural information. Through a process of fragment elaboration, where the initial hit is systematically built upon to extend into nearby pockets of the target protein, researchers were able to significantly improve binding potency and develop lead series, one of which led to a clinical candidate. nih.gov This strategy allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties compared to traditional high-throughput screening.

Investigations into Molecular Interactions and Biological Mechanisms

Molecular Target Identification and Characterization

Research into the biological activity of Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- and its related structures has identified specific molecular targets, primarily focusing on enzymes and G protein-coupled receptors (GPCRs).

PqsD: Extensive literature searches did not yield any specific studies on the inhibitory activity of Methanone, (2-amino-3-methylphenyl)phenyl- against PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing pathway. While some research has explored (2-nitrophenyl)methanol derivatives as PqsD inhibitors, there is no direct evidence to suggest that the (2-amino-3-methylphenyl)phenyl-methanone scaffold shares this activity. researchgate.net Quorum sensing is a bacterial communication process that regulates virulence, and its inhibition is a target for anti-infective therapies. nih.govnih.govfrontiersin.org

Carbonic Anhydrase: There is no specific research available on the direct inhibition of carbonic anhydrase (CA) by Methanone, (2-amino-3-methylphenyl)phenyl-. However, the broader class of benzophenone (B1666685) derivatives has been investigated for various biological activities. nih.gov Some studies have explored the inhibition of carbonic anhydrase by compounds containing sulfonamide groups attached to various heterocyclic scaffolds, but these are structurally distinct from the compound . nih.govfoxchase.orgdrugbank.com For instance, novel sulfonyl semicarbazides have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, benzothiazole (B30560) derivatives incorporating amino acids have demonstrated inhibitory activity against certain hCA isoforms. nih.gov Given that some simple phenols can act as weak CA inhibitors, the phenolic nature of potential metabolites of the title compound might warrant investigation, but direct data is currently unavailable.

The most significant body of research for analogs of Methanone, (2-amino-3-methylphenyl)phenyl-, specifically the 2-amino-3-benzoylthiophene derivatives, lies in their interaction with the A1 adenosine (B11128) receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family. nih.govnih.govnih.gov

These compounds act as positive allosteric modulators (PAMs) of the A1AR. nih.govnih.gov This means they bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. nih.gov This allosteric binding enhances the receptor's response to adenosine. nih.govnih.gov The A1AR is known to be involved in various physiological processes, and its modulation is a target for therapeutic intervention in conditions like pain and ischemia. mdpi.com